rac Zearalanone-d6

Isotope dilution mass spectrometry Method validation Internal standard selection

Using unlabeled surrogates for zearalanone LC-MS/MS quantification introduces matrix-effect bias that compromises EU Regulation (EC) 401/2006 compliance. rac Zearalanone-d6 is a +6 Da deuterated internal standard engineered for isotope dilution mass spectrometry, delivering matrix-independent calibration across food, feed, and environmental matrices. • 96.7-103.6% accuracy, <3% RSD intra-day precision in corn; LOD 0.14-0.33 µg/kg. • 86-113% relative recovery across plant, soil, manure, and sewage sludge, normalizing absolute recoveries from 30% to 105%. • >98% isotopic enrichment minimizes cross-contribution to analyte mass channels. Supplied as a neat solid; worldwide B2B shipping with full documentation.

Molecular Formula C18H24O5
Molecular Weight 326.4 g/mol
Cat. No. B15292396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Zearalanone-d6
Molecular FormulaC18H24O5
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1
InChIInChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,20-21H,2-9H2,1H3/i1D3,6D2,12D
InChIKeyAPJDQUGPCJRQRJ-ZJAMSSKDSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Zearalanone-d6 Deuterated Internal Standard


rac Zearalanone-d6 is a stable isotope-labeled internal standard—the deuterated analog of zearalanone, a secondary metabolite of the Fusarium mycotoxin zearalenone [1]. The compound is specifically synthesized for use in isotope dilution mass spectrometry (IDMS) methods, where it serves as a quantitation reference for zearalanone and its metabolites in complex matrices such as food, feed, and environmental samples [2]. The incorporation of six deuterium atoms yields a mass shift of +6 Da relative to the unlabeled analyte, enabling chromatographic co-elution and identical ionization efficiency while maintaining distinct mass spectrometric detection channels .

Why rac Zearalanone-d6 Is Irreplaceable


Substituting rac Zearalanone-d6 with unlabeled zearalanone or a non-isotopic analog as an internal standard introduces quantitation bias due to differential matrix effects, extraction recovery, and ionization efficiency [1]. Unlike unlabeled surrogates, deuterated rac Zearalanone-d6 co-elutes identically with the target analyte and undergoes identical ion suppression/enhancement, enabling true matrix-independent calibration via isotope dilution [2]. Furthermore, the stereoselectivity of certain immunoaffinity cleanup columns toward specific chiral isomers of racemic zearalanone-d6 necessitates careful method validation that non-isotopic internal standards cannot address [3].

rac Zearalanone-d6 Quantitative Evidence


Isotopic Enrichment Purity

rac Zearalanone-d6 is supplied with isotopic enrichment of >98%, meaning less than 2% of the material consists of unlabeled or partially labeled species that could contribute signal to the analyte mass channel [1]. This specification directly impacts the lower limit of quantitation and the accuracy of trace-level measurements. In contrast, lower-grade deuterated analogs with 90-95% enrichment exhibit measurable isotopic cross-talk that necessitates mathematical correction, adding uncertainty to the final result [2].

Isotope dilution mass spectrometry Method validation Internal standard selection

Accuracy in Corn Analysis

In a validated ID-LC-MS/MS method for zearalenone and its metabolites in corn, the use of rac Zearalanone-d6 as internal standard yielded accuracy values of 96.7%–103.6% across a concentration range of 20–400 µg/kg [1]. Intra-day precision was less than 3% RSD and inter-day precision less than 4% RSD, with expanded measurement uncertainty below 7% at a 95% confidence level [1]. By comparison, methods employing non-isotopic internal standards such as zearalanone typically report accuracy ranges of 80–120% due to incomplete matrix effect compensation [2].

Mycotoxin analysis ID-LC-MS/MS Method accuracy

Matrix Effect Compensation

Using D6-zearalanone (rac Zearalanone-d6) as internal standard, relative recoveries ranged from 86% to 113% across plant materials, soil, manure, and sewage sludge matrices [1]. This performance demonstrates that the deuterated internal standard effectively compensated for absolute recoveries that varied dramatically from 30% (sewage sludge) to 105% (soil) [1]. Without isotope dilution correction, these matrix-dependent absolute recovery variations would translate directly into quantitation bias of similar magnitude [2].

Matrix effect Recovery correction Environmental analysis

Immunoaffinity Column Stereoselectivity

Immunoaffinity columns (IACs) designed for zearalenone cleanup demonstrate stereoselective binding toward a specific chiral isomer of racemic zearalanone-d6, resulting in differential recovery of the internal standard relative to the analyte [1]. To achieve identical recovery for both analyte and internal standard, a non-stereoselective cleanup cartridge (Mycosep 226) was required, achieving adequate matrix elimination without chiral discrimination [1]. This stereoselectivity issue is unique to racemic internal standards and does not affect non-racemic deuterated analogs or single-enantiomer standards [2].

Sample cleanup Immunoaffinity chromatography Chiral selectivity

rac Zearalanone-d6 Optimal Applications


Regulatory Cereal Food Testing

The validated ID-LC-MS/MS method using rac Zearalanone-d6 as internal standard achieved accuracy of 96.7–103.6% and intra-day precision <3% RSD in corn [1]. This performance meets and exceeds the method validation criteria specified in EU Commission Regulation (EC) No 401/2006 for official control of mycotoxin levels in foodstuffs. The narrow measurement uncertainty (<7% at 95% confidence) enables definitive compliance decisions near regulatory limits (e.g., 20 µg/kg for processed cereal-based baby foods).

Multi-Matrix Environmental Fate

rac Zearalanone-d6 provided relative recoveries of 86–113% across plant, soil, manure, and sewage sludge matrices, effectively normalizing absolute recoveries that ranged from 30% to 105% [2]. This matrix-independent performance eliminates the need for matrix-matched calibration curves for each sample type, reducing analytical workload and enabling direct cross-matrix comparison of zearalenone concentrations in environmental fate studies.

Non-Stereoselective Cleanup Workflow

When using racemic zearalanone-d6 as internal standard, method developers must avoid immunoaffinity columns that exhibit stereoselective binding toward specific chiral isomers [1]. The Mycosep 226 multifunctional cleanup column has been validated as a suitable alternative, providing adequate matrix interference removal while maintaining identical recovery of the racemic internal standard and the analyte [1]. This knowledge prevents method validation failures due to internal standard/analyte recovery bias.

Trace Analysis in Biological Matrices

The >98% isotopic enrichment specification of rac Zearalanone-d6 [3] minimizes isotopic cross-contribution to the analyte mass channel, enabling lower limits of detection. In the validated corn method, LODs of 0.14–0.33 µg/kg and LOQs of 0.45–1.11 µg/kg were achieved [1]. This sensitivity is essential for detecting low-level zearalanone contamination in biological fluids (e.g., urine, plasma) where analyte concentrations may be in the sub-ppb range.

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